molecular formula C30H35NO11 B1207656 Pyrromycin CAS No. 668-17-7

Pyrromycin

Cat. No.: B1207656
CAS No.: 668-17-7
M. Wt: 585.6 g/mol
InChI Key: ZJBMQVPEJHVSQA-OCYVVMCSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrromycin involves the Diels-Alder reaction of 6-alkoxy-2-pyrones with quinones. This reaction is a key step in the total synthesis of this compound and related compounds . The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound is primarily achieved through the fermentation of Streptomyces species. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Pyrromycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Mechanism of Action

Pyrromycin exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This action prevents the replication of DNA and ultimately leads to cell death. The molecular targets of this compound include the DNA strands and the topoisomerase II enzyme . The pathways involved in its mechanism of action are crucial for its antitumor activity .

Comparison with Similar Compounds

Properties

CAS No.

668-17-7

Molecular Formula

C30H35NO11

Molecular Weight

585.6 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C30H35NO11/c1-6-30(39)11-18(42-19-10-15(31(3)4)25(34)12(2)41-19)20-13(24(30)29(38)40-5)9-14-21(27(20)36)28(37)23-17(33)8-7-16(32)22(23)26(14)35/h7-9,12,15,18-19,24-25,32-34,36,39H,6,10-11H2,1-5H3/t12-,15-,18-,19-,24-,25+,30+/m0/s1

InChI Key

ZJBMQVPEJHVSQA-OCYVVMCSSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Synonyms

pyrromycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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